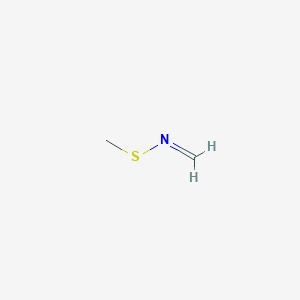

N-(Methylsulfanyl)methanimine

Description

N-(Methylsulfanyl)methanimine is a sulfur-containing imine derivative characterized by a methanimine backbone (R–N=CH–R') with a methylsulfanyl (–S–CH₃) substituent. These compounds are typically synthesized via condensation reactions between amines and aldehydes/ketones, often under acidic or catalytic conditions . Key applications include roles in medicinal chemistry (e.g., antimicrobial, antiviral agents) and materials science due to their diverse reactivity and intermolecular interaction capabilities .

Properties

CAS No. |

76665-04-8 |

|---|---|

Molecular Formula |

C2H5NS |

Molecular Weight |

75.14 g/mol |

IUPAC Name |

N-methylsulfanylmethanimine |

InChI |

InChI=1S/C2H5NS/c1-3-4-2/h1H2,2H3 |

InChI Key |

BLWLKJUUKQOZTJ-UHFFFAOYSA-N |

Canonical SMILES |

CSN=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Methylsulfanyl)methanimine can be synthesized through several methods:

From Dimethylamine: This method involves the chlorination of dimethylamine using solid N-chlorosuccinimide, followed by treatment with potassium tert-butoxide at 90°C.

Thermal Decomposition: It can also be prepared by heating the trimer 1,3,5-trimethyl-1,3,5-triazinane to 450°C (842°F).

Direct Formation: At 515°C (959°F), trimethylamine decomposes into methane and this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: N-(Methylsulfanyl)methanimine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into other amine derivatives.

Substitution: It can participate in substitution reactions where the imine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various amine derivatives, imine-substituted compounds, and other nitrogen-containing organic molecules .

Scientific Research Applications

N-(Methylsulfanyl)methanimine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: Its reactivity makes it useful in studying biochemical pathways and enzyme interactions.

Industry: Used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N-(Methylsulfanyl)methanimine exerts its effects involves its high reactivity and ability to form stable intermediates. It can interact with various molecular targets, including enzymes and nucleic acids, through nucleophilic and electrophilic interactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Methanimines vary widely based on substituents attached to the nitrogen and carbon atoms of the imine group. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing Groups (e.g., –NO₂, halogens): Increase imine stability and alter electronic spectra. For example, nitro groups in N-Benzyl-1-(4-nitrophenyl)methanimine result in distinct ¹H NMR deshielding .

- Bulkier Substituents (e.g., 3-methylbutyl): Influence physical properties like odor, as seen in pear-like volatile compounds .

- Sulfur vs. Oxygen/Nitrogen : Methylsulfanyl groups may enhance nucleophilicity compared to oxygenated analogs, though direct data are lacking.

Physicochemical and Spectral Properties

Table 2: NMR Data Comparison

Insights :

- The CH=N proton in imines typically resonates at δ 8.4–8.6 ppm, with deshielding influenced by electron-withdrawing groups .

- Fluorinated analogs exhibit characteristic ¹⁹F NMR shifts, e.g., –112.5 ppm for 2-fluorophenyl derivatives .

Crystallographic and Intermolecular Interactions

Table 3: Crystallographic Data

Structural Trends :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.